![molecular formula C13H13BrN2O2 B2818174 3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ CAS No. 1539191-74-6](/img/structure/B2818174.png)

3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

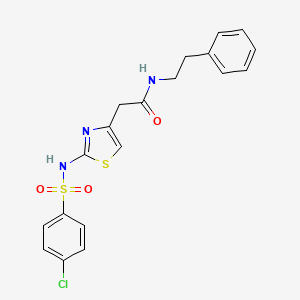

The synthesis of such a compound would likely involve the formation of the azabicyclo[3.1.0]hexane core, followed by the introduction of the phenyl ring and the amino and bromine substituents. This could potentially be achieved through methods such as cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the azabicyclo[3.1.0]hexane core, which is a type of strained ring system. The presence of the nitrogen atom within the ring could introduce interesting electronic properties. The phenyl ring and the amino and bromine substituents would also contribute to the overall molecular structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. The amino and bromine substituents on the phenyl ring could act as sites for electrophilic aromatic substitution reactions. The azabicyclo[3.1.0]hexane core could also participate in reactions, particularly if the nitrogen atom is part of a reactive functional group .科学的研究の応用

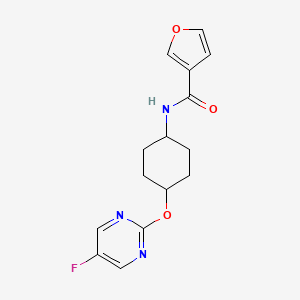

Aromatase Inhibitory Activity

Compounds with the azabicyclo[3.1.0]hexane structure, such as 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione and its analogues, have been synthesized and evaluated for their in vitro inhibition of human placental aromatase, a crucial enzyme for estrogen synthesis. These compounds have shown promising enzyme-inhibiting activity, making them of interest for the endocrine therapy of hormone-dependent tumors like breast cancer (Staněk et al., 1991).

Selective Inhibition of Aromatase Activity

Further investigation into the structural features influencing the inhibitory activity of compounds similar to aminoglutethimide led to the synthesis of analogues based on the 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione framework. These analogues demonstrated significant potency in inhibiting aromatase activity without affecting other enzyme systems involved in steroidogenesis, showcasing their potential as selective inhibitors for therapeutic applications (Rowlands et al., 1988).

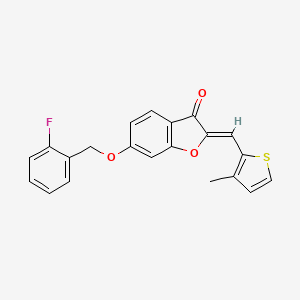

Synthesis of Azetidin-2-ones

The synthesis and transformation of 2-azabicyclo[2.2.0]hexane-3,5-dione derivatives to azetidin-2-ones through reactions with various nucleophiles have been described. These transformations provide new building blocks for the synthesis of carbapenem nuclei, which are important components in the development of antibiotics (Katagiri et al., 1986).

Development of Spirocyclic Heterocycles

A multi-component 1,3-dipolar cycloaddition method has been developed to synthesize spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. This innovative approach allows for the creation of a diverse library of biologically significant scaffolds, demonstrating the utility of these compounds in drug discovery and development (Wang et al., 2021).

将来の方向性

特性

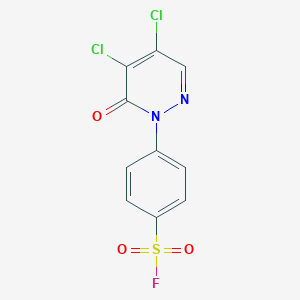

IUPAC Name |

3-(5-amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-13(2)9-10(13)12(18)16(11(9)17)8-5-6(15)3-4-7(8)14/h3-5,9-10H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPHXLPGSCFWLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(=O)N(C2=O)C3=C(C=CC(=C3)N)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818091.png)

![1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B2818098.png)

![tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2818103.png)

![2-[(1Z)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2818106.png)